2-bromo-6-methanesulfonylaniline
Description
2-Bromo-6-methanesulfonylaniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a methanesulfonyl (-SO₂CH₃) group at the 6-position of the aromatic ring. The methanesulfonyl group is a strong electron-withdrawing substituent, significantly altering the electronic and steric properties of the molecule compared to simpler analogs. This compound is of interest in pharmaceutical and agrochemical research, particularly in reactions requiring regioselective substitution or as a precursor in cross-coupling reactions.
Properties
CAS No. |
1362851-65-7 |
|---|---|
Molecular Formula |
C7H8BrNO2S |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methanesulfonylaniline typically involves the bromination of 6-methanesulfonylaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methanesulfonylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-6-methanesulfonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6-methanesulfonylaniline involves its interaction with various molecular targets. The bromine and methanesulfonyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- This compound : The -SO₂CH₃ group strongly withdraws electrons via resonance and inductive effects, reducing the electron density on the aromatic ring. This enhances the acidity of the aniline NH₂ group (pKa ~2-3, estimated) compared to unsubstituted aniline (pKa ~4.6) .
- Bromo-Fluoro-Methyl Analogs : Compounds such as 2-bromo-4-fluoro-6-methylaniline (A261792) and 5-bromo-4-fluoro-2-methylaniline (A342174) exhibit moderate electron withdrawal (fluoro) and electron donation (methyl) effects. For example, the -F group (σₚ = +0.06) is less electron-withdrawing than -SO₂CH₃ (σₚ = +1.09), while -CH₃ (σₚ = -0.17) donates electrons .
Steric and Solubility Considerations
- However, it improves solubility in polar solvents (e.g., DMSO, methanol) due to its hydrophilic nature.
- Methyl/Fluoro Analogs : Smaller substituents like -CH₃ or -F reduce steric hindrance but offer lower polarity. For instance, 2-bromo-6-fluoroaniline () has higher volatility and lower solubility in water compared to the methanesulfonyl derivative .
Data Table: Key Properties of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
